molecular formula C19H20N2O2 B5859308 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

Cat. No. B5859308
M. Wt: 308.4 g/mol
InChI Key: RWLAFZOARVATTA-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a benzoxazole derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been shown to act as a potent inhibitor of histone deacetylase (HDAC). HDAC plays a critical role in the regulation of gene expression and is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been shown to inhibit HDAC activity by binding to the active site of the enzyme, leading to an increase in histone acetylation and subsequent changes in gene expression.
Biochemical and Physiological Effects
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is its excellent fluorescence properties, which make it a potential candidate for use in fluorescent sensors and probes. Additionally, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been shown to have potent HDAC inhibitory activity, making it a potential candidate for the development of new drugs. However, one of the limitations of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is its relatively low solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide. One potential direction is the development of new N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide derivatives with improved solubility and potency. Additionally, further studies are needed to better understand the mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide and its potential applications in drug discovery. Finally, the use of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide in fluorescent sensors and probes is an area that warrants further investigation.

Synthesis Methods

The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide involves the reaction of 2-methylpropanoyl chloride with 2-amino-5,7-dimethyl-1,3-benzoxazole in the presence of triethylamine. The resulting product is then treated with 3-(chloromethyl)phenyl isocyanate to obtain N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide.

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been found to exhibit excellent fluorescence properties, making it a potential candidate for use in fluorescent sensors and probes. Additionally, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been shown to have potential applications in drug discovery, where it can act as a lead compound for the development of new drugs.

properties

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-11(2)18(22)20-15-7-5-6-14(10-15)19-21-16-9-12(3)8-13(4)17(16)23-19/h5-11H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLAFZOARVATTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

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